Epipachysamine A Epipachysamine A Epipachysamine A is a natural product found in Pachysandra terminalis with data available.
Brand Name: Vulcanchem
CAS No.: 2309-42-4
VCID: VC1568688
InChI: InChI=1S/C26H46N2O/c1-17(28(7)18(2)29)22-10-11-23-21-9-8-19-16-20(27(5)6)12-14-25(19,3)24(21)13-15-26(22,23)4/h17,19-24H,8-16H2,1-7H3/t17?,19-,20-,21-,22?,23-,24-,25-,26+/m0/s1
SMILES: CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C
Molecular Formula: C26H46N2O
Molecular Weight: 402.7 g/mol

Epipachysamine A

CAS No.: 2309-42-4

Cat. No.: VC1568688

Molecular Formula: C26H46N2O

Molecular Weight: 402.7 g/mol

* For research use only. Not for human or veterinary use.

Epipachysamine A - 2309-42-4

Specification

CAS No. 2309-42-4
Molecular Formula C26H46N2O
Molecular Weight 402.7 g/mol
IUPAC Name N-[1-[(3S,5S,8R,9S,10S,13S,14S)-3-(dimethylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-methylacetamide
Standard InChI InChI=1S/C26H46N2O/c1-17(28(7)18(2)29)22-10-11-23-21-9-8-19-16-20(27(5)6)12-14-25(19,3)24(21)13-15-26(22,23)4/h17,19-24H,8-16H2,1-7H3/t17?,19-,20-,21-,22?,23-,24-,25-,26+/m0/s1
Standard InChI Key VPOYXIYUORUTSW-PXALIONTSA-N
Isomeric SMILES CC(C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N(C)C)C)C)N(C)C(=O)C
SMILES CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C
Canonical SMILES CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C

Introduction

Chemical Structure and Properties

Chemical Identification

Epipachysamine A is identified by the following chemical parameters:

ParameterValue
Chemical NameN-(3-beta-(dimethylamino)-5-alpha-pregnan-20-alpha-yl)-N-methyl-acetamide
Systematic NameN-[1-[(3S,5S,8R,9S,10S,13S,14S)-3-(dimethylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-methylacetamide
CAS Registry Number2309-42-4
Molecular FormulaC26H46N2O
Molecular Weight402.74 g/mol

Structural Features

Epipachysamine A is characterized by a pregnane skeleton (a C21 steroidal framework) with distinctive functional groups. The molecule contains:

  • A tetracyclic steroid core with specific stereochemistry at positions 3S, 5S, 8R, 9S, 10S, 13S, 14S, and 17S

  • A dimethylamino group at position 3

  • An N-methylacetamide moiety

  • Multiple stereogenic centers contributing to its complex three-dimensional structure

The compound's SMILES notation is CC(C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC@@HN(C)C)C)C)N(C)C(=O)C, which encodes its complete structural information including stereochemistry .

Physical and Chemical Properties

Epipachysamine A exists as a solid at room temperature. As a steroidal alkaloid, it demonstrates limited water solubility but is soluble in organic solvents such as methanol, ethanol, and chloroform. These properties are consistent with other compounds in the steroidal alkaloid class and influence its extraction and isolation methods from natural sources.

Biological Activity

Toxicity

The acute toxicity profile of Epipachysamine A has been documented in rodent studies. The compound exhibits:

Study TypeSpeciesRouteParameterValueEffects
Acute ToxicityMouseIntraperitonealLD5047,200 μg/kgBehavioral: tremor, convulsions, changes in motor activity

These data indicate moderate toxicity with notable neurological effects at high doses . The relatively high LD50 value suggests a reasonable safety margin, although further studies are needed to establish comprehensive toxicity profiles.

Pharmacological Effects

  • Potential antimicrobial properties

  • Possible cytotoxic activity against certain cancer cell lines

  • Neurological effects as evidenced by its impact on motor activity

Related compounds from the same class, such as 3-Epipachysamine B, have demonstrated anticancer activity, particularly against breast cancer cells, by modulating the PI3K/AKT/mTOR signaling pathway . While these effects cannot be directly attributed to Epipachysamine A without specific studies, the structural similarities suggest potential parallel mechanisms.

Sources and Isolation

Epipachysamine A is a natural product primarily isolated from plants in the Buxaceae family, particularly from various Pachysandra species including Pachysandra terminalis and Pachysandra axillaris. It has also been reported in plants of the genus Sarcococca.

The isolation process typically involves:

  • Collection and preparation of plant material (usually roots or leaves)

  • Extraction with appropriate organic solvents

  • Fractionation using chromatographic techniques

  • Final purification and characterization through spectroscopic methods

The compound is often found alongside other steroidal alkaloids, including other epipachysamine variants (B, D), pachysandrine derivatives, and related steroidal compounds . The presence and concentration of Epipachysamine A can vary depending on the plant species, geographical location, and collection time.

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